

cevipabulin seventh site gatorbulin site alpha tubulin

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Compound Focus: Cevipabulin

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The Novel Tubulin Binding Site

The following table summarizes the key characteristics of this new binding site and the compounds that target it.

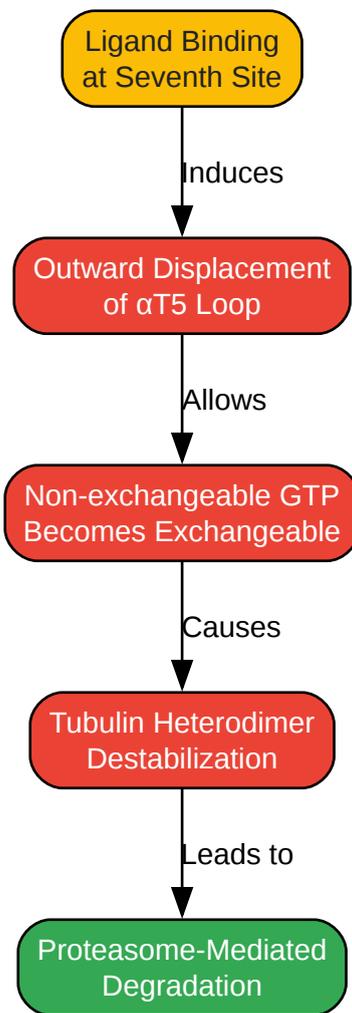
Feature	Cevipabulin (and derivatives)	Gatorbulin-1 (GB1)
Site Location	Primarily on α -tubulin at the intradimer interface (α 2- β 2) [1]	α - and β -tubulin intradimer interface; extensive contacts with both chains [2]
Common Name	Seventh site, Cevipabulin site, or Gatorbulin site [3] [2]	Seventh site or Gatorbulin site [2]
Key Structural Effect	Pushes the α T5 loop outward, making the non-exchangeable GTP on α -tubulin exchangeable [1]	Makes extensive contacts and hydrogen bonds with both α - and β -tubulin [2]
Primary Mechanism	Promotes proteasome-mediated degradation of the $\alpha\beta$ -tubulin heterodimer [1]	Inhibits tubulin polymerization; promotes tubulin degradation via an unknown, presumably distinct mechanism [2]

Feature	Cevipabulin (and derivatives)	Gatorbulin-1 (GB1)
Other Binding Site	Also binds to the classic vinblastine site on β -tubulin (dual-binding) [1] [3]	Binds exclusively to the seventh site [2]

This site is considered a "seventh" pharmacological site because it is distinct from the six previously characterized sites (e.g., taxane, vinca, colchicine, maytansine sites) [1] [4]. A comprehensive analysis published in 2021 identified a total of **27 distinct binding sites** in tubulin, underscoring the complexity and druggability of this target [5].

Mechanism of Action and Pharmacological Consequences

Binding to the seventh site triggers a unique cascade of events that ultimately leads to tubulin degradation. The diagram below illustrates this mechanism.



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Mechanism of tubulin degradation via the seventh site.

This degradation mechanism is a key differentiator from classical microtubule destabilizing agents (MDAs) like vinblastine, which primarily inhibit polymerization without marked degradation of the tubulin dimers [1]. The downstream consequence is a **post-transcriptional reduction** of cellular tubulin protein levels, as mRNA levels remain unaffected [1].

Key Experimental Evidence and Protocols

The discovery of this site and its mechanisms relied on several advanced structural and biochemical techniques.

X-ray Crystallography for Structure Determination

This was the primary method used to visually identify the binding site and mode.

- **Protocol Summary:** Researchers determined the high-resolution crystal structure of the **cevipabulin**-tubulin complex [1]. They used a protein complex composed of two $\alpha\beta$ -tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (T2R-TTL complex). Crystals of this complex were **soaked with cevipabulin**, and the structure was solved to a resolution of **2.6 Å** [1].
- **Key Outcome:** The electron density map unambiguously revealed two **cevipabulin** molecules bound per tubulin dimer: one at the known vinblastine site and another at the novel seventh site on α -tubulin [1]. A similar approach was used to solve the structure of gatorbulin-1 in complex with tubulin [2].

Cell-Based Assays for Functional Validation

These experiments confirmed the cellular consequences of binding the seventh site.

- **Immunoblotting (Western Blot):** Used to demonstrate that **cevipabulin** treatment reduces α - and β -tubulin protein levels in various cancer cell lines (e.g., HeLa, Hct116) in a dose- and time-dependent manner [1].
- **Quantitative PCR (qPCR):** Showed that the reduction in tubulin protein was not due to decreased mRNA levels, confirming a post-transcriptional mechanism [1].
- **Proteasome Inhibition Assay:** Treatment with the proteasome inhibitor MG132 completely blocked **cevipabulin**-induced tubulin degradation, proving the process is proteasome-dependent [1].
- **In Vitro Tubulin Polymerization Assay:** Used to show that gatorbulin-1 and its analogs directly inhibit tubulin polymerization in a cell-free system, correlating with their binding affinity [2].

Implications for Drug Development

The discovery of the seventh site opens new avenues for cancer therapy, particularly for overcoming drug resistance.

- **Novel Mechanism:** Provides a new target that is distinct from sites on β -tubulin, which are often involved in resistance mechanisms [1].
- **Tubulin Degraders:** Offers a blueprint for developing a new generation of "tubulin degraders" rather than just polymerization inhibitors [1].

- **Dual-Targeting Ligands:** The **cevipabulin** scaffold shows that a single molecule can engage two different pharmacologically active sites (vinca and gatorbulin sites), which can be optimized for improved efficacy and reduced toxicity, as seen with derivative **compound 8g** [3].

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